

# Propionylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**Propionylcarnitine** (C3) is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is formed from the esterification of L-carnitine with propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and several amino acids. In recent years, **propionylcarnitine** has emerged as a significant biomarker for a range of metabolic disorders, reflecting underlying dysregulation in fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of **propionylcarnitine**'s role as a biomarker, detailing its biochemical significance, associated pathologies, and the analytical methods for its quantification.

### **Biochemical Significance and Metabolic Pathways**

**Propionylcarnitine** is central to mitochondrial fuel metabolism. Its precursor, propionyl-CoA, is primarily derived from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as from the oxidation of odd-chain fatty acids.[1] In a healthy metabolic state, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[2]

The formation of **propionylcarnitine** from propionyl-CoA is catalyzed by carnitine acetyltransferase (CrAT).[3] This reaction is reversible and serves several important functions:



- Buffering of intramitochondrial acyl-CoA pools: When propionyl-CoA accumulates, its conversion to **propionylcarnitine** frees up coenzyme A (CoA), which is essential for other metabolic reactions, including the Krebs cycle and fatty acid β-oxidation.[3]
- Transport of propionyl units: **Propionylcarnitine** can be transported out of the mitochondria and into the circulation, allowing for the removal of excess propionyl groups from the cell.[3]

Disruptions in these pathways, due to genetic defects in enzymes like PCC or other metabolic stresses, can lead to the accumulation of propionyl-CoA and, consequently, elevated levels of **propionylcarnitine**.

### Signaling Pathways and Metabolic Interplay

The accumulation of **propionylcarnitine** and its precursor, propionyl-CoA, can have significant downstream effects on cellular signaling and metabolism.





Click to download full resolution via product page

Figure 1: Propionyl-CoA Metabolism and Propionylcarnitine Formation.

# Propionylcarnitine as a Biomarker in Metabolic Disorders

Elevated or altered levels of **propionylcarnitine** in blood and urine are indicative of several metabolic disorders.

### **Organic Acidemias**



Propionic Acidemia (PA): This is an autosomal recessive disorder caused by a deficiency in the PCC enzyme.[4][5] The enzymatic block leads to a massive accumulation of propionyl-CoA, resulting in highly elevated levels of **propionylcarnitine** in the blood.[6][7] Newborn screening programs routinely measure **propionylcarnitine** levels in dried blood spots to detect this life-threatening condition.[8]

Methylmalonic Aciduria (MMA): This group of disorders is characterized by the accumulation of methylmalonic acid.[9] Defects in the enzyme methylmalonyl-CoA mutase or in the metabolism of its cofactor, vitamin B12, lead to a buildup of methylmalonyl-CoA, which can be retroconverted to propionyl-CoA.[10] Consequently, patients with MMA also exhibit elevated levels of **propionylcarnitine**.[11][12]

### Cardiovascular Disease

Recent studies have implicated altered **propionylcarnitine** levels in cardiovascular disease. One study found that lower plasma **propionylcarnitine** concentrations were associated with an increased risk of heart failure and all-cause mortality in patients with stable coronary artery disease.[2][13][14][15] The proposed mechanism involves impaired mitochondrial function and energy metabolism in the heart.[16][17]

### **Insulin Resistance and Type 2 Diabetes**

The role of **propionylcarnitine** in insulin resistance and type 2 diabetes is an active area of research. Some studies suggest that elevated serum **propionylcarnitine** levels are positively associated with metabolic syndrome and insulin resistance.[15][18] This may reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which are known to contribute to insulin resistance.[18] However, other research indicates that propionyl-L-carnitine supplementation may have beneficial effects on glucose metabolism.[19][20][21]

## **Quantitative Data Presentation**

The following tables summarize the reported concentrations of **propionylcarnitine** in plasma/serum in various conditions. It is important to note that reference ranges and patient values can vary between laboratories and analytical methods.



| Condition                                                       | Analyte                     | Matrix  | Concentration<br>(μmol/L)             | Reference/Citati<br>on |
|-----------------------------------------------------------------|-----------------------------|---------|---------------------------------------|------------------------|
| Healthy<br>Individuals                                          | Propionylcarnitin<br>e (C3) | Plasma  | 0.16 - 0.62                           | [7]                    |
| Plasma                                                          | 0 - 0.90 (>1<br>Month)      | [22]    |                                       |                        |
| Propionic<br>Acidemia                                           | Propionylcarnitin e (C3)    | Plasma  | 23.93                                 | [6][23]                |
| Plasma                                                          | 11.028                      | [6][23] |                                       |                        |
| Methylmalonic<br>Aciduria                                       | Propionylcarnitin<br>e (C3) | Plasma  | >10 (cutoff)                          | [24]                   |
| Cardiovascular Disease (Stable CAD with subsequent HF/death)    | Propionylcarnitin<br>e (C3) | Plasma  | 0.0322                                | [2][13][14][15]        |
| Cardiovascular Disease (Stable CAD without subsequent HF/death) | Propionylcarnitin<br>e (C3) | Plasma  | 0.0649                                | [2][13][14][15]        |
| Metabolic<br>Syndrome/Insulin<br>Resistance                     | Propionylcarnitin<br>e (C3) | Serum   | Positively<br>associated with<br>risk | [15][18]               |

## **Experimental Protocols**

Accurate quantification of **propionylcarnitine** is critical for its use as a biomarker. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

# Quantification of Propionylcarnitine in Dried Blood Spots by LC-MS/MS



This protocol is commonly used in newborn screening programs.

- 1. Sample Preparation:
- A 3.2 mm disk is punched from a dried blood spot (DBS) card.[25]
- The disk is placed in a well of a microtiter plate.
- 100 μL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-**propionylcarnitine**) is added to each well.[25]
- The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.
- The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[25]
- The dried extract is derivatized with 100 μL of butanolic-HCl at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[25]
- The derivatized sample is again evaporated to dryness and reconstituted in a suitable solvent (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[25]
- 2. LC-MS/MS Analysis:
- Liquid Chromatography: A reverse-phase C18 or a HILIC column is typically used for separation.[3][26] A gradient elution with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium acetate is employed.
- Tandem Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM).
   The precursor ion for butylated **propionylcarnitine** is selected, and a specific product ion (typically m/z 85) is monitored. Quantification is achieved by comparing the peak area of the analyte to that of the isotopically labeled internal standard.





Click to download full resolution via product page

Figure 2: Workflow for Propionylcarnitine Analysis in Dried Blood Spots.

### Propionyl-CoA Carboxylase (PCC) Enzyme Assay

This assay measures the activity of the PCC enzyme in patient samples (e.g., lymphocytes or fibroblasts) to confirm a diagnosis of propionic acidemia.



- 1. Principle: The assay measures the conversion of propionyl-CoA to methylmalonyl-CoA. This can be done using either a radiometric or a non-radiometric method.
- 2. Non-Radiometric HPLC Method:
- Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from a whole blood sample.
- The cells are lysed to release the mitochondrial enzymes.
- The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, bicarbonate, and other necessary cofactors.
- The reaction is stopped, and the proteins are precipitated.
- The supernatant, containing the product methylmalonyl-CoA, is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
- The amount of methylmalonyl-CoA produced is proportional to the PCC enzyme activity.
- 3. Radiometric Method:
- This method uses radiolabeled bicarbonate ([¹⁴C]NaHCO₃) as a substrate.[9]
- The [14C] is incorporated into methylmalonyl-CoA.
- After the reaction, the amount of radioactivity incorporated into the product is measured using a scintillation counter.[9]

### Carnitine Acetyltransferase (CrAT) Enzyme Assay

This assay measures the activity of the CrAT enzyme, which is responsible for the formation of **propionylcarnitine**.

- 1. Principle: The assay measures the rate of the reaction between acetyl-CoA (or another short-chain acyl-CoA like propionyl-CoA) and L-carnitine to form acetylcarnitine and free CoA. The release of free CoA is monitored spectrophotometrically.
- 2. Spectrophotometric Method:



- A cell lysate or purified enzyme is added to a reaction mixture containing acetyl-CoA and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]
- The reaction is initiated by the addition of L-carnitine.[14]
- The free CoA produced in the reaction reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.[14]
- The rate of color change is proportional to the CrAT enzyme activity.

### Conclusion

**Propionylcarnitine** has established itself as a valuable and versatile biomarker for a range of metabolic disorders. Its quantification, primarily through LC-MS/MS, provides crucial diagnostic information for inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Furthermore, emerging research highlights its potential role in the pathophysiology and risk stratification of more common complex conditions such as cardiovascular disease and type 2 diabetes. A deeper understanding of the metabolic pathways and signaling events influenced by **propionylcarnitine** will be instrumental for the development of novel therapeutic strategies targeting these debilitating diseases. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of metabolic disorders and leverage biomarkers like **propionylcarnitine** for improved patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated Propionylcarnitine PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylmalonic and Propionic Acidemias: Clinical Management Update PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Propionyl-L-carnitine improves hemodynamics and metabolic markers of cardiac perfusion during coronary surgery in diabetic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of carnitine and its derivatives in the development and management of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 21. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



- 23. Carnitine Metabolism and Its Role in Fatty Acid Oxidation Creative Proteomics [creative-proteomics.com]
- 24. Propionyl-CoA Carboxylase- A Review PMC [pmc.ncbi.nlm.nih.gov]
- 25. oaanews.org [oaanews.org]
- 26. microbenotes.com [microbenotes.com]
- To cite this document: BenchChem. [Propionylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099956#propionylcarnitine-as-a-biomarker-for-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com